2-Mesitylmagnesium bromide
Overview
Description
2-Mesitylmagnesium bromide is a Grignard reagent . It is generally used to synthesize stable aromatic radical species such as dibenzoheptazethrene, diindenoanthracene, teranthene, and dimesitylindeno by kinetically blocking reactive molecular sites. It is also used in a variety of aromatic cross-coupling reactions .
Synthesis Analysis
The first magnesium-based dithiolene was prepared by the reaction of the lithium dithiolene radical with this compound . The reaction of 2 with N-heterocyclic carbenes (in toluene) gave a carbene-stabilized magnesium monodithiolene complex .
Molecular Structure Analysis
The linear formula of this compound is (CH3)3C6H2MgBr . Its molecular weight is 223.39 .
Chemical Reactions Analysis
This compound is used to synthesize stable aromatic radical species by kinetically blocking reactive molecular sites . It is also used in a variety of aromatic cross-coupling reactions .
Physical And Chemical Properties Analysis
This compound has a concentration of 1.0 M in THF . Its density is 1.005 g/mL at 25 °C . The SMILES string representation is Cc1cc©c([Mg]Br)c©c1 .
Scientific Research Applications
Synthesis and Structural Analysis
2-Mesitylmagnesium bromide is utilized in the synthesis of various magnesium complexes. In a study by Tsai et al. (2015), reactions of this compound with N,N'-diarylformamidines produced five Mg compounds. These compounds exhibited diverse structural features, such as monomeric octahedral and distorted square-pyramidal geometries, emphasizing the role of this compound in forming structurally varied magnesium complexes (Tsai et al., 2015).
Organometallic Chemistry
In organometallic chemistry, this compound is used to synthesize various organometallic compounds. For example, the interaction of mesitylmagnesium bromide with different reagents led to the isolation of diamagnetic and paramagnetic rhenium complexes as reported by Stravropoulos et al. (1987). These complexes showed diverse structural properties, indicating the versatility of this compound in organometallic synthesis (Stravropoulos et al., 1987).
Grignard Reagent Applications
As a Grignard reagent, this compound finds extensive use in various chemical reactions. One study by Roe et al. (2011) demonstrated its application in a one-pot five-component reaction, leading to the synthesis of chiral nonracemic amines or sulfinamides (Roe et al., 2011). Another application was shown in the research by Bonnet et al. (2002), where the palladium-catalyzed cross-coupling reactions with arylmagnesium halides, including this compound, allowed the synthesis of substituted pyridines under remarkably mild conditions (Bonnet et al., 2002).
Mechanism of Action
Target of Action
2-Mesitylmagnesium bromide is a Grignard reagent . The primary targets of this compound are aromatic radical species . These species are often involved in various biochemical reactions and pathways.
Mode of Action
This compound interacts with its targets by kinetically blocking reactive molecular sites . This blocking action prevents other compounds from reacting with the aromatic radical species, thereby controlling the course of the biochemical reactions in which these species are involved.
Biochemical Pathways
The action of this compound affects the synthesis of stable aromatic radical species such as dibenzoheptazethrene, diindenoanthracene, teranthene, and dimesitylindeno . By blocking reactive molecular sites, this compound controls the formation of these compounds, influencing the downstream effects of the biochemical pathways in which they are involved.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the synthesis of the aforementioned aromatic radical species . By controlling the formation of these compounds, this compound can influence a variety of biochemical reactions and pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is typically used in a solution form, such as 1.0 M in tetrahydrofuran , and its reactivity can be affected by the concentration of the solution. Additionally, it should be handled under a chemical fume hood to ensure safety due to its high reactivity.
Safety and Hazards
Future Directions
The future directions of 2-Mesitylmagnesium bromide could involve further exploration of its use in synthesizing stable aromatic radical species and in a variety of aromatic cross-coupling reactions .
Relevant Papers
The paper titled “Lewis base-complexed magnesium dithiolenes” discusses the preparation of the first magnesium-based dithiolene by the reaction of the lithium dithiolene radical with this compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Mesitylmagnesium bromide are largely defined by its role as a Grignard reagent. It participates in biochemical reactions by providing a source of nucleophilic carbon atoms, which can form new carbon-carbon bonds in the synthesis of various organic compounds
Molecular Mechanism
The molecular mechanism of this compound is based on its reactivity as a Grignard reagent. It can react with a variety of electrophilic functional groups, leading to the formation of new carbon-carbon bonds
properties
IUPAC Name |
magnesium;1,3,5-trimethylbenzene-6-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWQNXIISCPKBK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2633-66-1 | |
Record name | 2-MESITYLMAGNESIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-mesitylmagnesium bromide react with N-dichlorophosphoryl-P-trichlorophosphazene? What are the products?
A1: [] The reaction of this compound with N-dichlorophosphoryl-P-trichlorophosphazene leads to the formation of pentaaryl phosphazenes. The specific product formed is dependent on the reaction conditions and stoichiometry. The structure of the resulting pentaaryl phosphazenes was confirmed using techniques such as IR, elemental analysis, 1H, 13C, 31P NMR, and mass spectroscopy. This reaction highlights the utility of this compound as a powerful reagent in synthesizing complex phosphorus-containing compounds. []
Q2: Can this compound be used to synthesize base-stabilized metal complexes? If so, can you provide an example?
A2: Yes, this compound plays a crucial role in the synthesis of a dimeric base-stabilized cobaltosilylene complex. [] Reacting the amidinato silicon(I) dimer [LSi:]2 (where L=PhC(NtBu)2) with CoBr2 for an extended period results in the formation of the desired complex, [(LSi)μ-{CoBr(LSiBr)}]2. This reaction is thought to proceed through "LSiCoBr" and "LSiBr" intermediates. The resulting cobaltosilylene complex exhibits paramagnetism with an effective magnetic moment of 2.8 μB. Its structure has been elucidated using single-crystal X-ray crystallography and DFT studies. []
Q3: What role does this compound play in synthesizing magnesium dithiolenes?
A3: this compound serves as a key starting material for the synthesis of magnesium-based dithiolenes. [] Reacting this compound with a lithium dithiolene radical generates the first reported magnesium-based dithiolene complex. This complex can be further modified by reacting it with N-heterocyclic carbenes, leading to the formation of carbene-stabilized magnesium monodithiolene complexes. These complexes can subsequently be converted into THF-solvated magnesium bis-dithiolene dianions via partial hydrolysis in polar solvents. []
Q4: Are there any examples of this compound being used in asymmetric synthesis?
A4: Yes, this compound has proven to be valuable in asymmetric synthesis. In a specific example, it is used to synthesize (S)-(+)-2,4,6-Trimethylbenzenesulfinamide. [] This synthesis involves a multistep process starting with (1S,2R)-(−)-cis-Aminoindanol and ultimately utilizing this compound in a crucial step. This example highlights the versatility of this compound and its applicability in synthesizing chiral compounds, essential building blocks for numerous pharmaceuticals and biologically active molecules. []
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